molecular formula C19H22N4O2 B12345616 N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide

N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide

Cat. No.: B12345616
M. Wt: 338.4 g/mol
InChI Key: QKOYHBAJMFTFIB-DEDYPNTBSA-N
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Description

N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolidine derivatives This compound is characterized by its unique structure, which includes a benzylideneamino group, an ethoxyphenyl group, and a pyrazolidine-3-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide typically involves the condensation of benzylideneamine with 5-(2-ethoxyphenyl)pyrazolidine-3-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction may proceed through a series of intermediate steps, including the formation of an imine and subsequent cyclization to form the pyrazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases or conditions.

    Industry: It may find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide include other pyrazolidine derivatives, such as:

  • N-[(E)-benzylideneamino]-6-oxo-1H-pyridazine-3-carboxamide
  • N-[(E)-benzylideneamino]-5-oxido-5-oxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-d]thiazol-2-imine

Uniqueness

The uniqueness of this compound lies in its specific structural features, which impart distinct chemical properties and potential applications. The presence of the ethoxyphenyl group and the pyrazolidine-3-carboxamide moiety differentiates it from other similar compounds and may contribute to its unique biological and chemical activities.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide

InChI

InChI=1S/C19H22N4O2/c1-2-25-18-11-7-6-10-15(18)16-12-17(22-21-16)19(24)23-20-13-14-8-4-3-5-9-14/h3-11,13,16-17,21-22H,2,12H2,1H3,(H,23,24)/b20-13+

InChI Key

QKOYHBAJMFTFIB-DEDYPNTBSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2CC(NN2)C(=O)N/N=C/C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1C2CC(NN2)C(=O)NN=CC3=CC=CC=C3

Origin of Product

United States

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